Carglumic Acid

Description

Properties

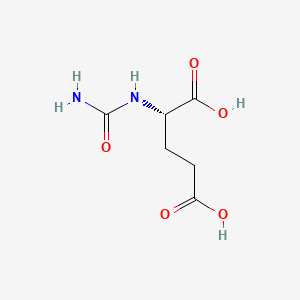

IUPAC Name |

(2S)-2-(carbamoylamino)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O5/c7-6(13)8-3(5(11)12)1-2-4(9)10/h3H,1-2H2,(H,9,10)(H,11,12)(H3,7,8,13)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCQLHJZYVOQKHU-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@@H](C(=O)O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046706 | |

| Record name | N-Carbamyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Carglumic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1188-38-1 | |

| Record name | Carbamylglutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carglumic acid [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001188381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carglumic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06775 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Carbamyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARGLUMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L0HB4V1EW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Carglumic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pharmacological Profile of Carglumic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carglumic acid, a synthetic structural analogue of N-acetylglutamate (NAG), is a critical therapeutic agent for the management of hyperammonemia, a life-threatening metabolic condition. This technical guide provides an in-depth overview of the pharmacological profile of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, clinical efficacy, and safety. The information is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound's primary mechanism of action is the activation of carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1), the first and rate-limiting enzyme of the urea (B33335) cycle in the liver mitochondria.[1][2][3][4] The urea cycle is the primary metabolic pathway for the detoxification of ammonia (B1221849), converting it to the less toxic and readily excretable urea.

In certain metabolic disorders, such as N-acetylglutamate synthase (NAGS) deficiency, the production of NAG, the natural allosteric activator of CPS1, is impaired.[5] This leads to a dysfunctional urea cycle and the accumulation of toxic levels of ammonia in the blood. This compound mimics the action of NAG, binding to and activating CPS1, thereby restoring the function of the urea cycle and facilitating the conversion of ammonia to urea.

The signaling pathway for the activation of the urea cycle by this compound is depicted below:

Caption: this compound activates CPS1, initiating the urea cycle.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in healthy adult volunteers and in patients with NAGS deficiency.

Absorption

Following oral administration, this compound is absorbed with a median time to maximum plasma concentration (Tmax) of approximately 3 hours.

Distribution

The apparent volume of distribution of this compound is large, with a reported value of 2657 L (range: 1616-5797 L).

Metabolism

A proportion of this compound may be metabolized by the intestinal bacterial flora. The likely end product of its metabolism is carbon dioxide, which is eliminated through the lungs.

Excretion

Following a single oral radiolabeled dose, up to 60% of the dose is recovered unchanged in the feces, and 9% is excreted unchanged in the urine. The median terminal half-life is approximately 5.6 hours (range 4.3-9.5 hours).

Table 1: Pharmacokinetic Parameters of this compound in Healthy Adults and Patients with Renal Impairment

| Parameter | Healthy Subjects (100 mg/kg oral dose) | Patients with Moderate Renal Impairment (eGFR 30-59 mL/min/1.73 m²) | Patients with Severe Renal Impairment (eGFR ≤29 mL/min/1.73 m²) |

| Tmax (median, range) | 3 hours (2-4) | N/A | N/A |

| Cmax (mean ± SD) | 3284 ± 321 ng/mL | Increased exposure | Increased exposure |

| Terminal Half-life (median, range) | 5.6 hours (4.3-9.5) | N/A | N/A |

| Apparent Volume of Distribution (Vd) | 2657 L (range: 1616-5797) | N/A | N/A |

| Urinary Excretion (unchanged) | 9% | N/A | N/A |

| Fecal Excretion (unchanged) | up to 60% | N/A | N/A |

Note: Specific Cmax and AUC values for patients with renal impairment are not consistently reported across sources, but an increased exposure is noted, leading to dose reduction recommendations.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the reduction of plasma ammonia levels. In patients with NAGS deficiency, administration of this compound leads to a rapid decrease in plasma ammonia, often within 24 hours. This effect is achieved through the activation of CPS1 and the subsequent restoration of the urea cycle function.

Clinical Efficacy

The clinical efficacy of this compound has been established in the treatment of hyperammonemia associated with NAGS deficiency, as well as in propionic acidemia (PA) and methylmalonic acidemia (MMA).

N-Acetylglutamate Synthase (NAGS) Deficiency

Clinical data for the use of this compound in NAGS deficiency primarily come from a retrospective case series of 23 patients.

-

Acute Hyperammonemia: In patients experiencing acute hyperammonemic episodes, this compound treatment (100-250 mg/kg/day) resulted in a rapid reduction of plasma ammonia levels.

-

Chronic Management: For long-term maintenance therapy, doses are adjusted to maintain normal plasma ammonia levels, typically ranging from 10 to 100 mg/kg/day.

Table 2: Clinical Efficacy of this compound in NAGS Deficiency (Retrospective Case Series)

| Parameter | Result |

| Number of Patients | 23 |

| Mean Baseline Plasma Ammonia | 271 µmol/L (for 13 evaluable patients) |

| Time to Normalization of Ammonia | Within 3 days for acute treatment |

| Long-term Mean Ammonia Level | 23 µmol/L (after a mean treatment duration of 8 years) |

Propionic Acidemia (PA) and Methylmalonic Acidemia (MMA)

A randomized, double-blind, placebo-controlled, multicenter clinical trial evaluated the efficacy and safety of this compound in patients with hyperammonemia due to PA and MMA. A long-term, open-label, randomized trial also assessed its effectiveness in reducing emergency room admissions for hyperammonemia.

-

Acute Hyperammonemia: Patients treated with this compound demonstrated a quicker reduction in plasma ammonia levels compared to placebo.

-

Long-term Management: Long-term use of this compound in addition to standard treatment significantly reduced the number of emergency room admissions due to hyperammonemia.

Table 3: Clinical Efficacy of this compound in PA and MMA (Randomized Controlled Trial)

| Parameter | This compound Arm | Standard Treatment Arm | p-value |

| Mean Emergency Room Admissions for Hyperammonemia (2-year follow-up) | 6.31 | 12.76 | 0.0095 |

Experimental Protocols

In Vitro CPS1 Activation Assay (General Methodology)

-

Source of CPS1: Purified recombinant human or animal CPS1, or mitochondrial extracts from liver tissue.

-

Assay Buffer: A buffered solution (e.g., HEPES or Tris-HCl) at a physiological pH (around 8.0) containing essential co-factors such as ATP, MgCl₂, and ornithine.

-

Substrates: Ammonium chloride (NH₄Cl) and potassium bicarbonate (KHCO₃).

-

Activator: Varying concentrations of this compound (and NAG as a positive control).

-

Coupling Enzyme: Ornithine transcarbamylase (OTC) is included to convert the product of the CPS1 reaction, carbamoyl phosphate, and ornithine into citrulline.

-

Detection: The rate of citrulline formation is measured, typically using a colorimetric method (e.g., the Archibald or Ceriotti method) or by HPLC.

-

Data Analysis: The enzyme activity is plotted against the concentration of this compound to determine the EC50 (the concentration of agonist that gives a response halfway between baseline and maximum).

References

- 1. eocco.com [eocco.com]

- 2. This compound for the treatment of N-acetylglutamate synthase deficiency and acute hyperammonemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. fepblue.org [fepblue.org]

- 5. Role of this compound in the treatment of acute hyperammonemia due to N-acetylglutamate synthase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Structural-Activity Relationship of Carglumic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carglumic acid, a synthetic structural analog of N-acetylglutamate (NAG), is a critical therapeutic agent for the management of hyperammonemia, particularly in patients with N-acetylglutamate synthase (NAGS) deficiency. Its mechanism of action lies in the allosteric activation of carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1), the first and rate-limiting enzyme of the urea (B33335) cycle. Understanding the structure-activity relationship (SAR) of this compound is paramount for the design of more potent and specific activators of CPS1. This technical guide provides a comprehensive overview of the SAR of this compound, including its mechanism of action, a summary of relevant quantitative data, detailed experimental protocols for its synthesis and biological evaluation, and visualizations of key pathways and workflows.

Introduction

Hyperammonemia, a condition characterized by elevated levels of ammonia (B1221849) in the blood, is a life-threatening metabolic disorder that can lead to severe neurological damage. The urea cycle, primarily occurring in the liver, is the main pathway for the detoxification of ammonia. A key regulatory step in this cycle is the activation of carbamoyl phosphate synthetase 1 (CPS1) by its obligate allosteric activator, N-acetylglutamate (NAG).[1][2] In individuals with N-acetylglutamate synthase (NAGS) deficiency, the production of NAG is impaired, leading to a dysfunctional urea cycle and subsequent hyperammonemia.[3]

This compound (N-carbamoyl-L-glutamate) serves as a vital replacement for NAG in these patients.[2][4] As a structural analog, it mimics the action of NAG by binding to the allosteric site of CPS1 and inducing a conformational change that initiates the enzymatic conversion of ammonia and bicarbonate into carbamoyl phosphate.[4][5] This guide delves into the critical structural features of this compound that govern its activity as a CPS1 activator.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by directly interacting with and activating CPS1 within the mitochondrial matrix of hepatocytes. This activation is essential for the initiation of the urea cycle, which ultimately converts toxic ammonia into urea for excretion.

Quantitative Structure-Activity Relationship Data

| Compound | Target | Parameter | Value | Reference |

| N-Acetyl-L-glutamate (NAG) | CPS1 | Affinity | High (relative) | [6] |

| This compound | CPS1 | Affinity | < 1/10th of NAG | [6] |

| N-Acetyl-L-glutamate (NAG) | CPS1 | Vmax | 100% (relative) | [6] |

| This compound | CPS1 | Vmax | ~60% of NAG | [6] |

Table 1: Comparative Activity of this compound and N-Acetylglutamate on CPS1

Note: The values presented are relative comparisons and highlight the key differences in the potency and efficacy between the natural activator and its synthetic analog.

Experimental Protocols

Synthesis of this compound (N-Carbamoyl-L-Glutamic Acid)

This protocol is a generalized procedure based on documented synthesis methods.

Materials:

-

L-glutamic acid

-

Sodium cyanate (B1221674)

-

Lithium hydroxide (B78521) monohydrate (or other suitable base)

-

Hydrochloric acid (HCl), 30% aqueous solution

-

Water

-

Ethanol (B145695) or Acetone

Procedure:

-

Dissolve lithium hydroxide monohydrate in water in a reaction vessel.

-

Add sodium cyanate to the solution and stir until dissolved.

-

Add L-glutamic acid to the reaction mixture.

-

Stir the mixture at a controlled temperature (e.g., 30°C) for approximately 24 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction mixture by slowly adding 30% HCl until the pH is below 3. This will cause the this compound to precipitate.

-

Collect the precipitated solid by filtration.

-

Wash the solid with water, followed by ethanol or acetone.

-

Dry the purified this compound under vacuum.

In Vitro Assay for Carbamoyl Phosphate Synthetase 1 (CPS1) Activity

This protocol describes a colorimetric assay to determine the activity of CPS1 by measuring the production of carbamoyl phosphate.

Materials:

-

Purified CPS1 enzyme

-

Assay Buffer (e.g., 50 mM Triethanolamine, pH 7.8)

-

Ammonium bicarbonate (NH₄HCO₃)

-

Magnesium acetate (B1210297) (Mg(C₂H₃O₂)₂)

-

Adenosine triphosphate (ATP)

-

N-acetyl-L-glutamate (NAG) or this compound/Analog

-

Dithiothreitol (DTT)

-

Hydroxylamine (B1172632) solution (100 mM)

-

Chromogenic reagent for hydroxyurea (B1673989) detection

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, NH₄HCO₃, Mg(C₂H₃O₂)₂, ATP, DTT, and the activator (NAG, this compound, or an analog) at various concentrations.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the purified CPS1 enzyme.

-

Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).

-

Stop the reaction and convert the product, carbamoyl phosphate, to hydroxyurea by adding the hydroxylamine solution and incubating at 95°C for 10 minutes.

-

Add the chromogenic reagent and incubate at 95°C for 15 minutes to develop the color.

-

Measure the absorbance of the resulting chromophore at the appropriate wavelength (e.g., 458 nm) using a spectrophotometer.

-

Calculate the enzyme activity based on a standard curve of hydroxyurea.

Structural-Activity Relationship Insights

The available data, though limited, allows for the deduction of several key SAR insights for the activation of CPS1 by this compound and its potential analogs:

-

The Carbamoyl Group: The replacement of the acetyl group in NAG with a carbamoyl group is a critical modification that retains the ability to activate CPS1. This suggests that the carbonyl oxygen and the amide nitrogen of the carbamoyl group are important for binding to the allosteric site of the enzyme.

-

The L-Glutamate Backbone: The L-glutamic acid scaffold is essential for activity. The stereochemistry at the alpha-carbon and the presence of both the alpha- and gamma-carboxyl groups are likely crucial for proper orientation and interaction within the binding pocket of CPS1.

-

Chain Length: The five-carbon backbone of the glutamate portion appears to be optimal for positioning the functional groups correctly for interaction with the enzyme.

Future SAR studies should focus on modifications of the carbamoyl group and the glutamate side chain to explore the potential for enhanced affinity and efficacy. For instance, exploring different N-acyl and N-carbamoyl derivatives with varying electronic and steric properties could lead to the discovery of more potent CPS1 activators.

Conclusion

This compound is a life-saving therapeutic for patients with certain urea cycle disorders. Its function as a structural analog of N-acetylglutamate highlights the critical role of allosteric activation in the regulation of the urea cycle. While the current understanding of its SAR is primarily based on a direct comparison with the natural activator, this guide provides a foundational framework for further investigation. The detailed experimental protocols for synthesis and enzymatic assays offer a starting point for researchers to design and evaluate novel analogs of this compound. Future research aimed at elucidating a more comprehensive SAR for this class of compounds holds the promise of developing next-generation therapeutics with improved potency and specificity for the treatment of hyperammonemia.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound for the treatment of N-acetylglutamate synthase deficiency and acute hyperammonemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. N‐carbamoylglutamate‐responsive carbamoyl phosphate synthetase 1 (CPS1) deficiency: A patient with a novel CPS1 mutation and an experimental study on the mutation's effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mybiosource.com [mybiosource.com]

The Role of Carglumic Acid in the Activation of Carbamoyl Phosphate Synthetase 1 (CPS1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbamoyl (B1232498) Phosphate (B84403) Synthetase 1 (CPS1) is the rate-limiting enzyme of the urea (B33335) cycle, responsible for the detoxification of ammonia (B1221849). Its activity is critically dependent on the allosteric activation by N-acetylglutamate (NAG). Deficiencies in NAG synthesis lead to hyperammonemia, a life-threatening condition. Carglumic acid, a synthetic structural analog of NAG, serves as a crucial therapeutic agent by directly activating CPS1. This technical guide provides an in-depth analysis of the mechanism of CPS1 activation by this compound, presenting comparative quantitative data on its efficacy versus the natural activator, and details the experimental protocols for studying this interaction.

Introduction: The Urea Cycle and the Pivotal Role of CPS1

The urea cycle is a vital metabolic pathway predominantly occurring in the liver that converts neurotoxic ammonia into urea for excretion.[1][2][3] This process is essential for the management of nitrogen balance in the body.[3] Carbamoyl Phosphate Synthetase 1 (CPS1) catalyzes the first and committed step of this cycle within the mitochondrial matrix.[4][5][6] The reaction involves the condensation of ammonia, bicarbonate, and two molecules of ATP to form carbamoyl phosphate.[2][7]

The activity of CPS1 is almost entirely dependent on its allosteric activator, N-acetylglutamate (NAG).[7][8] NAG is synthesized from glutamate (B1630785) and acetyl-CoA by the enzyme N-acetylglutamate synthase (NAGS).[8] Genetic deficiencies in NAGS lead to a decrease in NAG levels, resulting in a non-functional CPS1 and subsequent hyperammonemia.[4]

N-Acetylglutamate (NAG): The Natural Allosteric Activator of CPS1

NAG binds to a specific allosteric site on the C-terminal domain of CPS1, inducing a significant conformational change that is essential for the enzyme's catalytic activity.[7] This binding event is a critical regulatory point for the entire urea cycle, ensuring that the pathway is active when nitrogen load is high.[7] The concentration of NAG itself is regulated by the availability of its substrates, glutamate and acetyl-CoA, and is also stimulated by arginine.

This compound: A Synthetic Activator of CPS1

This compound is a structural analog of NAG and is utilized as a therapeutic agent for the treatment of hyperammonemia resulting from NAGS deficiency.[4][6][9] It mimics the action of NAG by binding to the same allosteric site on CPS1, thereby activating the enzyme and restoring the function of the urea cycle.[4] This allows for the efficient conversion of ammonia to urea, even in the absence of the natural activator.[4] this compound is also used in the management of hyperammonemia associated with certain organic acidemias, where the production of NAG may be secondarily impaired.[6]

Mechanism of Action

The binding of this compound to the allosteric site of CPS1 initiates a cascade of conformational changes that are transmitted to the catalytic domains of the enzyme.[7] This structural rearrangement correctly orients the active sites for the binding of substrates (ammonia, bicarbonate, and ATP) and facilitates the multi-step reaction to produce carbamoyl phosphate.[2][7] While this compound effectively activates CPS1, studies have shown that it does so sub-optimally compared to NAG, with a lower affinity for the enzyme.[10]

Quantitative Comparison of CPS1 Activation: this compound vs. N-Acetylglutamate

The efficacy of this compound as a CPS1 activator can be quantitatively assessed by comparing its kinetic parameters with those of the natural activator, NAG. The following tables summarize key data from studies on recombinant human and murine CPS1.

Table 1: Kinetic Parameters for CPS1 Activation by this compound and N-Acetylglutamate

| Parameter | This compound (NCG) | N-Acetylglutamate (NAG) | Fold Difference (NCG vs. NAG) | Reference |

| Ka (µM) | 250 - 500 | 10 - 20 | ~25-fold higher | [10] |

| Vmax (relative) | ~60-70% | 100% | Lower | [10] |

Ka (Activation Constant): The concentration of the activator required to achieve half-maximal enzyme velocity. A higher Ka indicates lower affinity. Vmax (Maximum Velocity): The maximum rate of the enzymatic reaction at saturating substrate and activator concentrations.

Table 2: Apparent Michaelis Constants (Km) for CPS1 Substrates in the Presence of Activating Ligands

| Substrate | Km with this compound (mM) | Km with N-Acetylglutamate (mM) | Reference |

| ATP | ~0.6 - 1.2 | ~0.2 - 0.6 | [10] |

| Ammonium (NH4+) | ~0.2 - 0.4 | ~0.1 - 0.2 | [10] |

| Bicarbonate (HCO3-) | Comparable | Comparable | [10] |

Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activation of CPS1 by this compound.

Expression and Purification of Recombinant Human CPS1

The baculovirus expression vector system (BEVS) is a commonly used method for producing large quantities of functional recombinant CPS1 in insect cells.

Protocol:

-

Cloning: The full-length cDNA of human CPS1 is cloned into a baculovirus transfer vector, such as pFastBac.

-

Generation of Recombinant Bacmid: The recombinant transfer vector is transformed into DH10Bac™ E. coli cells, which contain the baculovirus shuttle vector (bacmid) and a helper plasmid. Through site-specific transposition, the CPS1 gene is inserted into the bacmid.

-

Transfection of Insect Cells: The recombinant bacmid DNA is then transfected into insect cells (e.g., Spodoptera frugiperda Sf9 cells).[11]

-

Viral Amplification: The initial virus stock (P1) is harvested and used to infect a larger culture of Sf9 cells to generate a high-titer viral stock (P2).[12] This process is typically repeated to obtain a P3 stock for protein expression.[12][13]

-

Protein Expression: A large-scale culture of insect cells (e.g., High-Five™ cells) is infected with the high-titer recombinant baculovirus.[14] The cells are harvested 48-72 hours post-infection.[11]

-

Purification:

-

Cells are lysed, and the mitochondrial fraction is isolated by differential centrifugation.

-

The mitochondrial extract is then subjected to affinity chromatography (e.g., using a resin that specifically binds to a tag on the recombinant protein) followed by size-exclusion chromatography to obtain highly pure CPS1.

-

CPS1 Activity Assay (Ornithine Transcarbamylase-Coupled Assay)

This is a continuous spectrophotometric assay that measures the production of carbamoyl phosphate by coupling its conversion to citrulline by ornithine transcarbamylase (OTC).

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing:

-

Buffer (e.g., 100 mM HEPES, pH 7.5)

-

Substrates: 50 mM NH4Cl, 50 mM KHCO3, 10 mM ATP, 20 mM MgSO4

-

5 mM Ornithine

-

Excess of purified ornithine transcarbamylase (OTC)

-

Varying concentrations of the activator (this compound or NAG)

-

-

Enzyme Addition: Add a known amount of purified recombinant CPS1 to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

Colorimetric Detection: The reaction is stopped, and the amount of citrulline produced is quantified colorimetrically using the diacetylmonoxime-thiosemicarbazide method. The absorbance is read at 530 nm.

-

Data Analysis: A standard curve using known concentrations of citrulline is used to determine the amount of product formed. The specific activity of CPS1 is then calculated (e.g., in µmol of citrulline/min/mg of protein).

Thermal Stability Assay

This assay measures the thermal stability of CPS1 in the presence and absence of ligands, which can provide insights into ligand binding and its effect on protein conformation.

Protocol:

-

Sample Preparation: Prepare samples of purified CPS1 (e.g., 0.5-1 mg/mL) in a suitable buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM KCl, 10% glycerol) with and without the addition of the ligand (this compound or NAG) and ATP/MgSO4.

-

Thermal Challenge: Aliquots of each sample are incubated at a range of temperatures (e.g., 37°C to 60°C) for a fixed duration (e.g., 15 minutes) using a thermocycler.

-

Centrifugation: After the heat treatment, the samples are centrifuged at high speed to pellet the aggregated (denatured) protein.

-

Quantification of Soluble Protein: The amount of soluble protein remaining in the supernatant is quantified using a protein concentration assay (e.g., Bradford assay) or by measuring the residual CPS1 activity using the activity assay described above.

-

Data Analysis: The percentage of soluble or active protein is plotted against the temperature. The melting temperature (Tm), the temperature at which 50% of the protein is denatured, is determined for each condition. An increase in Tm in the presence of a ligand indicates stabilization of the protein upon binding.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Figure 1: The Urea Cycle and points of CPS1 activation.

References

- 1. A high content, high throughput cellular thermal stability assay for measuring drug-target engagement in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CPS1: Looking at an Ancient Enzyme in a Modern Light - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbamyl Phosphate Synthetase I Deficiency (CPS I Deficiency) — New England Consortium of Metabolic Programs [newenglandconsortium.org]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Carbamoly-phosphate synthetase 1 (CPS1) deficiency: A tertiary center retrospective cohort study and literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic effect of N-carbamylglutamate in CPS1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbamoyl phosphate synthetase I - Wikipedia [en.wikipedia.org]

- 8. N-acetylglutamate synthase deficiency: Novel mutation associated with neonatal presentation and literature review of molecular and phenotypic spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CARBAGLU® (this compound) │ Clinical Data & Considerations | Treatment of Hyperammonemia [carbaglu.com]

- 10. Precision medicine in rare disease: Mechanisms of disparate effects of N-carbamyl-L-glutamate on mutant CPS1 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Step-by-Step Protocol for Baculovirus-Mediated Protein Expression [synapse.patsnap.com]

- 12. glycoenzymes.ccrc.uga.edu [glycoenzymes.ccrc.uga.edu]

- 13. Recombinant Protein Expression in Baculovirus-Infected Insect Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cdn1.sinobiological.com [cdn1.sinobiological.com]

The history and discovery of carglumic acid for hyperammonemia

An In-depth Technical Guide on the History and Discovery of Carglumic Acid for Hyperammonemia

Executive Summary

Hyperammonemia, a life-threatening metabolic condition characterized by elevated ammonia (B1221849) levels in the blood, poses a significant risk for severe neurological damage and death, particularly in neonates and young children.[1] This guide provides a comprehensive overview of the history, discovery, and mechanism of action of this compound, a pivotal therapeutic agent in the management of hyperammonemia. This compound, a synthetic structural analog of N-acetylglutamate (NAG), has emerged as a cornerstone treatment for primary N-acetylglutamate synthase (NAGS) deficiency and as an essential adjunctive therapy for acute hyperammonemia in certain organic acidemias.[2][3] We will delve into the preclinical and clinical research that paved the way for its approval, presenting key quantitative data in structured tables, detailing experimental protocols, and illustrating critical pathways and workflows through diagrams generated using the DOT language. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important orphan drug.

Introduction: The Challenge of Hyperammonemia and the Urea (B33335) Cycle

Ammonia is a neurotoxic compound primarily generated from the catabolism of amino acids. The urea cycle, a series of five enzymatic reactions occurring predominantly in the liver mitochondria and cytosol, is the primary metabolic pathway for converting excess ammonia into urea, which is then safely excreted by the kidneys.

The first and rate-limiting step of the urea cycle is catalyzed by the mitochondrial enzyme carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1). CPS1 requires an essential allosteric activator, N-acetylglutamate (NAG), for its function. NAG itself is synthesized from glutamate (B1630785) and acetyl-CoA by the enzyme N-acetylglutamate synthase (NAGS).

Genetic defects in any of the urea cycle enzymes or transporters, or conditions that lead to a deficiency of NAG, result in the accumulation of ammonia in the blood, a condition known as hyperammonemia. Inborn errors of metabolism such as NAGS deficiency (a primary cause) or certain organic acidemias like propionic acidemia (PA) and methylmalonic acidemia (MMA) (secondary causes) can disrupt this delicate process. In PA and MMA, the accumulation of metabolites like propionyl-CoA inhibits NAGS, leading to a secondary NAG deficiency.

The Discovery and Development of this compound

This compound (N-carbamyl-L-glutamate) is a synthetic structural analog of NAG. Its development as a therapeutic agent was a direct result of understanding the critical role of NAG in ureagenesis. The core concept was to create a stable molecule that could mimic NAG's activating effect on CPS1, thereby bypassing a deficient NAGS enzyme or overcoming its inhibition.

The journey from concept to an approved drug was driven by the need for effective treatments for rare, life-threatening metabolic disorders. Given the rarity of NAGS deficiency, conducting large-scale clinical trials was challenging. Consequently, the initial approval relied heavily on data from retrospective case series and compassionate use programs, which demonstrated its profound efficacy in rapidly reducing plasma ammonia levels.

Key Historical Milestones:

-

2003: this compound (Carbaglu®) is first approved by the European Commission for the treatment of NAGS deficiency.

-

March 18, 2010: The U.S. Food and Drug Administration (FDA) approves Carbaglu® for both acute and chronic hyperammonemia due to NAGS deficiency.

-

January 26, 2021: The FDA expands the approval of Carbaglu® as an adjunctive therapy for acute hyperammonemia in patients with propionic acidemia (PA) and methylmalonic acidemia (MMA).

Mechanism of Action

This compound's mechanism is direct and targeted. As a structural analog of N-acetylglutamate, it binds to the allosteric site on the CPS1 enzyme, inducing a conformational change that activates it. This activation restores the first step of the urea cycle, enabling the conversion of ammonia and bicarbonate into carbamoyl phosphate. By effectively replacing the function of the missing or deficient natural activator (NAG), this compound jump-starts the entire urea cycle, facilitating the detoxification of ammonia into urea.

Clinical Efficacy in N-acetylglutamate Synthase (NAGS) Deficiency

The approval of this compound for NAGS deficiency was primarily based on a retrospective review of 23 patients who had received the drug. This study demonstrated rapid and sustained control of plasma ammonia levels.

Quantitative Data Summary: Retrospective Study in NAGS Deficiency

| Parameter | Value | Source |

| Number of Patients | 23 | |

| Median Treatment Duration | 7.9 years (range: 0.6 to 20.8 years) | |

| Mean Baseline Plasma Ammonia | 271 µmol/L | |

| Time to Normal Plasma Ammonia | Within 3 days | |

| Mean Long-Term Plasma Ammonia | 23 µmol/L (after mean duration of 8 years) |

Experimental Protocol: Retrospective Analysis for NAGS Deficiency

-

Study Design: A retrospective, multicenter, open-label review of the clinical course of patients with confirmed NAGS deficiency treated with this compound.

-

Patient Population: 23 patients with a confirmed diagnosis of NAGS deficiency (enzymatic or genetic analysis), including neonates, pediatric, and adult patients.

-

Treatment Regimen:

-

Acute Hyperammonemia: Initial total daily dose of 100 to 250 mg/kg, administered orally in 2 to 4 divided doses. Concomitant ammonia-lowering therapies (e.g., hemodialysis, ammonia scavengers) were recommended during acute episodes.

-

Maintenance Therapy: Doses were adjusted to maintain normal plasma ammonia levels, typically ranging from 10 to 100 mg/kg/day.

-

-

Primary Objectives: To evaluate the short-term (first 7 days) and long-term clinical and biological response to this compound.

-

Primary Biomarkers:

-

Short-term: Plasma ammonia levels.

-

Long-term: Plasma ammonia, glutamine, and citrulline levels.

-

-

Method of Administration: Tablets were dispersed in water and administered orally or via a nasogastric tube.

Clinical Efficacy in Organic Acidemias (PA and MMA)

The efficacy of this compound in treating acute hyperammonemia secondary to PA and MMA was established in a randomized, double-blind, placebo-controlled, multicenter clinical trial. This study provided robust evidence of its benefit in this patient population.

Quantitative Data Summary: Randomized Controlled Trial in PA and MMA

| Parameter | This compound Group | Placebo Group | Source |

| Number of Hyperammonemic Episodes | 42 | 48 | |

| Number of Patients | 24 (15 PA, 9 MMA) | ||

| Median Time to Primary Endpoint* | 1.5 days | 2.0 days | |

| Reduction in ER Admissions (Long-term study) | 51% reduction vs. standard therapy (p=0.0095) | - | |

| Median Peak Ammonia (Before Treatment) | 250 µmol/L | - | |

| Median Peak Ammonia (After Treatment) | 103 µmol/L | - |

*Primary Endpoint: Time from the first dose to the earlier of plasma ammonia level ≤50 µmol/L or hospital discharge.

Experimental Protocol: Randomized Controlled Trial for PA and MMA

-

Study Design: A randomized, double-blind, placebo-controlled, multicenter clinical trial comparing this compound to placebo as adjunctive therapy to standard of care.

-

Patient Population: 24 pediatric and adult patients with confirmed PA or MMA experiencing acute hyperammonemic episodes (defined as hospital admission with plasma ammonia ≥70 µmol/L).

-

Treatment Regimen: Patients were randomized 1:1 to receive either this compound or placebo for 7 days or until hospital discharge, whichever came first. All patients received standard of care treatment (e.g., protein restriction, intravenous hydration, glucose, L-carnitine).

-

Dosage: 150 mg/kg/day for patients ≤15 kg or 3.3 g/m²/day for patients >15 kg.

-

-

Primary Endpoint: The time from the first dose of the study drug to the earlier of either normalization of plasma ammonia (≤50 µmol/L) or hospital discharge.

-

Efficacy Evaluation: Based on the analysis of 90 hyperammonemic episodes that occurred in the 24 patients.

Synthesis of this compound

The chemical synthesis of this compound is crucial for its production as a pharmaceutical agent. While several methods exist, a common approach involves the reaction of L-glutamic acid with a cyanate (B1221674) source in an aqueous basic medium. The choice of base is critical to optimize yield and purity by minimizing the formation of by-products like L-pyroglutamic acid.

Experimental Protocol: Example Synthesis of this compound

-

Objective: To synthesize this compound with high purity suitable for pharmaceutical use.

-

Reagents:

-

L-glutamic acid

-

Sodium cyanate

-

Lithium hydroxide (B78521) monohydrate

-

Water

-

Hydrochloric acid (30% aqueous solution)

-

-

Methodology:

-

Dissolve lithium hydroxide monohydrate (1.13 moles) in water (1.0 L) in a suitable reactor.

-

Add sodium cyanate (1.13 moles) to the solution and stir until dissolved.

-

Add L-glutamic acid (1.13 moles) to the reaction mixture.

-

Stir the mixture at a constant temperature of 30°C for 24 hours.

-

After 24 hours, cool the mixture and slowly add 30% aqueous hydrochloric acid until the pH value is below 3, inducing the precipitation of the product.

-

Filter the resulting solid precipitate.

-

Wash the filtered solid with water (e.g., 3 x 30 mL).

-

Dry the purified solid under vacuum at 50°C for 24 hours to yield this compound.

-

-

Yield and Purity: This specific protocol reports a yield of 91.7% with an HPLC purity of 99.86%.

Conclusion

The development of this compound represents a significant milestone in the management of rare metabolic disorders characterized by hyperammonemia. Its history is a testament to the power of targeted, mechanism-based drug design. By acting as a direct activator of CPS1, this compound provides a life-saving intervention for patients with NAGS deficiency and a critical adjunctive therapy for those with organic acidemias. The clinical data, though derived from studies with small patient populations, unequivocally demonstrate its ability to rapidly and effectively normalize plasma ammonia levels, preventing severe neurological sequelae and improving patient outcomes. This guide has provided a detailed technical overview of its discovery, mechanism, and the key experimental evidence supporting its clinical use, offering a valuable resource for the scientific and medical communities.

References

- 1. FDA Approves this compound Therapy for Rare Genetic Disorder [medscape.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. RECORDATI RARE DISEASES: CARBAGLU® (this compound) Tablets 200mg Receives U.S. FDA Approval for a New Indication to Treat Acute Hyperammonemia Associated with Propionic Acidemia and Methylmalonic Acidemia [prnewswire.com]

Biochemical pathways affected by carglumic acid administration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carglumic acid, a synthetic structural analog of N-acetylglutamate (NAG), is a critical therapeutic agent in the management of hyperammonemia.[1][2] This document provides an in-depth technical overview of the biochemical pathways affected by this compound administration, with a focus on its mechanism of action, quantitative effects, and the experimental methodologies used to elucidate these effects.

Core Mechanism of Action: Activation of the Urea (B33335) Cycle

The primary biochemical pathway influenced by this compound is the urea cycle, a liver-based metabolic pathway responsible for the conversion of toxic ammonia (B1221849) into urea for excretion.[2] this compound functions as a direct activator of carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1), the first and rate-limiting enzyme of the urea cycle.[1] In healthy individuals, CPS1 is allosterically activated by NAG, which is synthesized from glutamate (B1630785) and acetyl-CoA by the enzyme N-acetylglutamate synthase (NAGS).[3] In patients with NAGS deficiency, the lack of NAG leads to a dysfunctional urea cycle and subsequent hyperammonemia.[4] this compound mimics the action of NAG, binding to and activating CPS1, thereby restoring the function of the urea cycle and facilitating the detoxification of ammonia.[2]

Quantitative Effects of this compound Administration

The administration of this compound leads to a rapid and significant reduction in plasma ammonia levels in patients with hyperammonemia due to NAGS deficiency and certain organic acidemias.

Table 1: Plasma Ammonia Levels in Patients with NAGS Deficiency Treated with this compound

| Study Population | Baseline Plasma Ammonia (μmol/L) | Plasma Ammonia after Treatment (μmol/L) | Time to Normalization | Reference |

| 13 evaluable patients | Mean: 271 | Mean: 23, Median: 24 (long-term) | Normal levels attained by day 3 | [5] |

| 23 patients | - | Reduced within 24 hours, normalized within 3 days | 3 days | [6] |

| 8 patients with suspected UCD | - | Normalized within 8 hours in confirmed NAGSD | 8 hours | [4] |

Table 2: Plasma Ammonia Levels in Patients with Organic Acidemias Treated with this compound

| Diagnosis | Patient Group | Baseline Plasma Ammonia (μmol/L) (Mean ± SD) | Endpoint Plasma Ammonia (μmol/L) (Mean ± SD) | Reference |

| MMA, PA, IVA | Neonates (n=29 episodes) | 468.3 ± 365.3 | 60.7 ± 36.5 | [7] |

| MMA, PA, IVA | Non-neonates (n=19 episodes) | 171.3 ± 75.7 | 55.2 ± 21.8 | [7] |

| MMA (n=4), PA (n=6) | Total (n=10) | Median: 250 (range 97-2569) | Median: 103 (range 97-171) | [8][9] |

Indirectly Affected Biochemical Pathways

While the primary effect of this compound is on the urea cycle, its administration can indirectly influence other interconnected metabolic pathways.

-

Krebs Cycle: The urea cycle is linked to the Krebs (or tricarboxylic acid, TCA) cycle through the production of fumarate.[10] By restoring urea cycle function, this compound administration can replenish fumarate, which can then enter the Krebs cycle, potentially having an anaplerotic effect.[10] This is particularly relevant in organic acidemias where Krebs cycle intermediates may be depleted.[10]

-

Amino Acid Metabolism: Studies have shown that long-term treatment with this compound can affect the plasma levels of certain amino acids. In a randomized clinical trial involving patients with propionic acidemia and methylmalonic acidemia, a significant difference in the level of plasma glycine (B1666218) was observed in the this compound treatment arm.

-

Carnitine Metabolism: The same clinical trial also reported a significant difference in free carnitine levels between the this compound and standard treatment groups, suggesting a potential interaction with carnitine metabolism.

Experimental Protocols

The following sections detail the methodologies commonly employed in clinical studies to assess the biochemical effects of this compound.

Measurement of Plasma Ammonia

Principle: The enzymatic determination of ammonia is the most common method. It is based on the reductive amination of α-ketoglutarate to glutamate, catalyzed by glutamate dehydrogenase (GLDH). The reaction consumes a reduced pyridine (B92270) nucleotide (NADH or NADPH), and the rate of its disappearance is proportional to the ammonia concentration.

Sample Handling:

-

Blood should be collected in EDTA or heparin tubes and placed on ice immediately.

-

Plasma must be separated from cells within 15-30 minutes of collection by centrifugation at 4°C.

-

Analysis should be performed promptly, as ammonia levels can increase in stored samples. If immediate analysis is not possible, plasma should be frozen at -20°C or lower.

Typical Assay Protocol (Enzymatic Method):

-

Reagents:

-

α-ketoglutarate solution

-

NADPH or NADH solution

-

Glutamate Dehydrogenase (GLDH) enzyme solution

-

Buffer solution (e.g., Tris or phosphate buffer, pH ~8.0)

-

-

Procedure:

-

A plasma sample is added to a reaction mixture containing α-ketoglutarate and NADPH/NADH.

-

The reaction is initiated by the addition of GLDH.

-

The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH/NADH, is measured spectrophotometrically over a fixed time interval.

-

The change in absorbance is compared to a standard curve generated with known ammonia concentrations to determine the ammonia level in the sample.

-

Measurement of Urea and Urea Cycle Intermediates

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of urea and other urea cycle intermediates such as citrulline, ornithine, arginine, and argininosuccinate.

Sample Preparation:

-

Plasma or serum samples are typically deproteinized, often by precipitation with an organic solvent like methanol (B129727) or acetonitrile.

-

An internal standard (a stable isotope-labeled version of the analyte) is added to each sample before processing to correct for variations in sample preparation and instrument response.

-

The supernatant is collected after centrifugation, dried, and then reconstituted in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis:

-

Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The different metabolites are separated based on their physicochemical properties as they pass through a chromatographic column (e.g., a C18 or HILIC column).

-

Mass Spectrometric Detection: The separated metabolites are then introduced into a tandem mass spectrometer. The molecules are ionized (e.g., by electrospray ionization), and specific parent ions for each metabolite are selected. These parent ions are then fragmented, and specific product ions are detected. The unique parent-product ion transition for each metabolite allows for highly specific and sensitive quantification.

Conclusion

This compound is a highly effective treatment for hyperammonemia resulting from NAGS deficiency and certain organic acidemias. Its primary mechanism of action is the direct activation of CPS1, which restores the function of the urea cycle and leads to a rapid and significant decrease in plasma ammonia levels. While its main impact is on the urea cycle, there is emerging evidence of its indirect effects on other interconnected metabolic pathways, such as the Krebs cycle and amino acid metabolism. The experimental protocols for assessing these effects rely on robust and sensitive analytical techniques, primarily enzymatic assays for ammonia and LC-MS/MS for a broader profile of metabolites. Further research into the wider metabolic consequences of this compound administration will continue to refine our understanding of its therapeutic role.

References

- 1. This compound for the treatment of N-acetylglutamate synthase deficiency and acute hyperammonemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. carbaglu.com [carbaglu.com]

- 5. sketchviz.com [sketchviz.com]

- 6. Automated enzymatic assay for plasma ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A rapid method for plasma ammonia estimation using an indigenously purified enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. graphviz.org [graphviz.org]

- 9. Urea Cycle Metabolism Analysis Service - Creative Proteomics [creative-proteomics.com]

- 10. clinicaltrial.be [clinicaltrial.be]

In-Vitro Enzymatic Activation by Carglumic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in-vitro studies on the enzymatic activation of Carbamoyl (B1232498) Phosphate (B84403) Synthetase 1 (CPS1) by carglumic acid, a synthetic structural analog of N-acetylglutamate (NAG). This document details the mechanism of action, experimental protocols for enzyme expression and activity assays, and a summary of the available quantitative kinetic data. Furthermore, it includes visualizations of the enzymatic pathway and experimental workflows to facilitate a comprehensive understanding of the biochemical interactions of this compound.

Introduction

This compound is a vital therapeutic agent for the management of hyperammonemia, particularly in patients with N-acetylglutamate synthase (NAGS) deficiency. NAGS is the enzyme responsible for the synthesis of N-acetylglutamate (NAG), the natural and essential allosteric activator of Carbamoyl Phosphate Synthetase 1 (CPS1)[1][2]. CPS1 catalyzes the first and rate-limiting step of the urea (B33335) cycle, the primary pathway for the detoxification of ammonia (B1221849) in the liver[1][3]. In the absence of NAG, CPS1 is inactive, leading to the accumulation of toxic levels of ammonia in the blood.

This compound acts as a structural and functional analog of NAG, binding to the allosteric site on CPS1 and inducing a conformational change that activates the enzyme[1]. This activation restores the function of the urea cycle, enabling the conversion of ammonia to urea for excretion. This guide focuses on the in-vitro methodologies used to characterize the enzymatic activation of CPS1 by this compound.

Mechanism of Action: Allosteric Activation of CPS1

The primary mechanism of action of this compound is the allosteric activation of CPS1. As a structural mimic of NAG, this compound binds to the same allosteric site on the CPS1 enzyme. This binding event triggers a conformational change in the enzyme, leading to its activation and the subsequent catalysis of the conversion of bicarbonate and ammonia to carbamoyl phosphate. It is important to note that this compound activates CPS1 sub-optimally compared to the natural activator, NAG. In-vitro studies have shown that higher concentrations of this compound are required to achieve a similar level of CPS1 activation as NAG, and the maximal velocity (Vmax) of the reaction is lower with this compound.

Quantitative Data: Kinetic Parameters of CPS1 Activation

The following table summarizes the key kinetic parameters for the activation of wild-type mouse CPS1 by its natural activator, N-acetylglutamate (NAG), and by this compound (NCG). This data is derived from in-vitro studies using purified recombinant enzyme.

| Activator | Parameter | Value | Unit |

| NAG | Ka (Activation Constant) | ~0.1 | mM |

| Vmax | ~100 | % | |

| Km for ATP | 0.5 ± 0.1 | mM | |

| Km for Ammonium | 2.9 ± 0.5 | mM | |

| Km for Bicarbonate | 2.1 ± 0.4 | mM | |

| This compound (NCG) | Ka (Activation Constant) | ~2.5 | mM |

| Vmax | ~60-70 | % of NAG | |

| Km for ATP | 1.3 ± 0.2 | mM | |

| Km for Ammonium | 6.7 ± 1.2 | mM | |

| Km for Bicarbonate | 2.3 ± 0.6 | mM |

Note: The Ka and Vmax values for NAG and NCG are approximated from graphical data presented in the cited literature. The maximal velocity for NCG is expressed as a percentage of the maximal velocity observed with NAG.

Experimental Protocols

Expression and Purification of Recombinant Human CPS1

A baculovirus/insect cell expression system is commonly used for the production of recombinant human CPS1 for in-vitro studies.

Protocol:

-

Construct Generation: The cDNA encoding mature human CPS1 (lacking the mitochondrial targeting sequence) is cloned into a baculovirus transfer vector, often with an N-terminal hexa-histidine (His6) tag to facilitate purification.

-

Baculovirus Production: The transfer vector is co-transfected with linearized baculovirus DNA into insect cells (e.g., Spodoptera frugiperda Sf9 cells) to generate recombinant baculovirus.

-

Protein Expression: High-titer recombinant baculovirus is used to infect a larger culture of insect cells (e.g., High Five™ cells). The cells are cultured for a period to allow for protein expression.

-

Cell Lysis: Infected cells are harvested by centrifugation and lysed using a lysis buffer containing detergents and protease inhibitors.

-

Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant containing the His-tagged CPS1 is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column.

-

Elution: After washing the column to remove non-specifically bound proteins, the recombinant CPS1 is eluted using a buffer containing a high concentration of imidazole.

-

Further Purification (Optional): Size-exclusion chromatography can be performed as an additional purification step to obtain highly pure and active CPS1.

-

Protein Characterization: The purity and concentration of the recombinant CPS1 are assessed by SDS-PAGE and a protein concentration assay (e.g., Bradford assay).

In-Vitro CPS1 Activity Assay (Coupled Enzyme Assay)

The activity of CPS1 is typically measured using a coupled enzyme assay that detects the production of citrulline from carbamoyl phosphate and ornithine, a reaction catalyzed by ornithine transcarbamylase (OTC).

Reaction Mixture Components:

-

Buffer: 50 mM Glycylglycine, pH 7.4

-

Salts: 70 mM KCl, 25 mM MgSO₄

-

Reducing Agent: 1 mM Dithiothreitol (DTT)

-

Substrates: 35 mM NH₄Cl, 50 mM KHCO₃, 5 mM ATP, 5 mM L-ornithine HCl

-

Activator: Varying concentrations of N-acetylglutamate (NAG) or this compound (NCG)

-

Coupling Enzyme: 4 U/mL recombinant Ornithine Transcarbamylase (OTC)

-

Enzyme: Purified recombinant CPS1

Protocol:

-

Reaction Setup: Prepare the reaction mixture with all components except for the enzyme (CPS1) in a microcentrifuge tube or a 96-well plate.

-

Enzyme Addition: Initiate the reaction by adding a known amount of purified recombinant CPS1 to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).

-

Reaction Termination: Stop the reaction by adding a solution that denatures the enzymes, such as perchloric acid or trichloroacetic acid.

-

Citrulline Quantification: The amount of citrulline produced is determined colorimetrically. A common method involves the reaction of citrulline with diacetyl monoxime in the presence of acid and an oxidizing agent (e.g., thiosemicarbazide) to produce a colored product that can be measured spectrophotometrically at a specific wavelength (e.g., 540 nm).

-

Data Analysis: The specific activity of CPS1 is calculated based on the amount of citrulline produced per unit time per amount of enzyme. Kinetic parameters (Km, Vmax, Ka) are determined by measuring the reaction velocity at varying substrate and activator concentrations and fitting the data to appropriate enzyme kinetic models.

Expression and Purification of Recombinant Human NAGS

Recombinant human NAGS can be expressed in E. coli for in-vitro studies.

Protocol:

-

Construct Generation: The cDNA encoding the conserved domain of human NAGS is cloned into a bacterial expression vector, often with a tag for purification (e.g., His-tag).

-

Bacterial Transformation: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).

-

Protein Expression: The bacterial culture is grown to a specific optical density, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis: Bacterial cells are harvested and lysed by sonication or enzymatic digestion (e.g., lysozyme).

-

Purification: The His-tagged recombinant NAGS is purified from the cell lysate using Ni-NTA affinity chromatography, similar to the protocol for CPS1.

-

Protein Characterization: The purity and concentration of the recombinant NAGS are determined by SDS-PAGE and a protein concentration assay.

In-Vitro NAGS Activity Assay (LC-MS/MS)

The activity of NAGS is measured by quantifying the production of N-acetylglutamate (NAG) from its substrates, glutamate (B1630785) and acetyl-CoA, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Reaction Mixture Components:

-

Buffer: 50 mM Tris-HCl, pH 8.5

-

Substrates: 10 mM L-glutamate, 2.5 mM Acetyl-CoA

-

Enzyme: Purified recombinant NAGS

Protocol:

-

Reaction Setup: Prepare the reaction mixture in a microcentrifuge tube.

-

Enzyme Addition: Initiate the reaction by adding the purified recombinant NAGS.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 5-10 minutes).

-

Reaction Termination: Stop the reaction by adding an acid, such as trichloroacetic acid.

-

Sample Preparation: Centrifuge the terminated reaction to pellet the precipitated protein. The supernatant containing the product (NAG) is collected for analysis.

-

LC-MS/MS Analysis: The amount of NAG produced is quantified by LC-MS/MS. A stable isotope-labeled internal standard of NAG is often added to the samples for accurate quantification. The samples are separated by liquid chromatography and the mass-to-charge ratio of NAG and the internal standard are detected by tandem mass spectrometry.

-

Data Analysis: The concentration of NAG in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve. The specific activity of NAGS is then calculated.

Visualizations

Caption: Enzymatic activation pathway of CPS1 by its natural activator NAG and the therapeutic analog this compound.

Caption: Experimental workflow for the in-vitro CPS1 activity assay.

Caption: Experimental workflow for the in-vitro NAGS activity assay.

Conclusion

In-vitro studies are fundamental to elucidating the mechanism of action and kinetic properties of therapeutic agents like this compound. The experimental protocols and data presented in this guide provide a framework for the continued investigation of this compound's enzymatic activation of CPS1. A thorough understanding of these in-vitro characteristics is crucial for the development of improved therapies for hyperammonemia and for the personalized treatment of patients with urea cycle disorders. Further research focusing on the structural basis of this compound's interaction with CPS1 and the identification of more potent activators will be beneficial for advancing the field.

References

- 1. Precision medicine in rare disease: Mechanisms of disparate effects of N-carbamyl-L-glutamate on mutant CPS1 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of this compound in the treatment of acute hyperammonemia due to N-acetylglutamate synthase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CPS1: Looking at an Ancient Enzyme in a Modern Light - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of Carglumic Acid in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of carglumic acid in preclinical models. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the absorption, distribution, metabolism, and excretion (ADME) of this critical therapeutic agent for hyperammonemia. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of relevant pathways and workflows.

Introduction to this compound

This compound is a synthetic structural analog of N-acetylglutamate (NAG), an essential allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1).[1][2][3] CPS1 is the first and rate-limiting enzyme of the urea (B33335) cycle, a critical metabolic pathway that converts toxic ammonia (B1221849) into urea for excretion.[2][3] In individuals with N-acetylglutamate synthase (NAGS) deficiency, the production of NAG is impaired, leading to a dysfunctional urea cycle and subsequent life-threatening hyperammonemia. This compound acts as a replacement for NAG, restoring CPS1 activity and promoting ammonia detoxification.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound observed in preclinical models. These data have been compiled from various studies to provide a comparative overview.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Single Oral Administration)

| Parameter | Value | Species/Strain | Dose (mg/kg) | Reference |

| Tmax (hours) | 2 - 4 | Rat | Not Specified | |

| Cmax (µg/mL) | 69 - 104 | Rat | 500 - 1000 | |

| AUC | Not Dose Proportional | Rat | Not Specified | |

| Bioavailability (%) | Not Reported | - | - | - |

| Half-life (t½) | Not Reported | - | - | - |

Note: AUC and Cmax were not found to be dose-proportional in rats. After repeated administration for 6 months, no accumulation in plasma was observed.

Table 2: Excretion of this compound in Rats (Single Oral Dose of 500 mg/kg ¹⁴C-carglumic acid)

| Excretion Route | Percentage of Radioactivity Excreted (within 96 hours) | Reference |

| Urine | 51% | |

| Feces | 37% | |

| CO₂ | 9% |

Table 3: Pharmacokinetic Parameters of this compound in Dogs (Oral and Intravenous Administration)

| Parameter | Value | Route | Reference |

| Metabolism | Minimal | Oral & IV | |

| Excretion (IV) | Predominantly via urine (~80%) | IV | |

| Excretion (Oral) | Higher fecal excretion (18-37%) | Oral |

Mechanism of Action: The Urea Cycle

This compound exerts its therapeutic effect by directly intervening in the urea cycle. The following diagram illustrates the pathway and the specific role of this compound.

Caption: The Urea Cycle and the Mechanism of Action of this compound.

Experimental Protocols

This section details the methodologies for key experiments in the preclinical pharmacokinetic evaluation of this compound.

Animal Models

-

Rodent Models: Sprague-Dawley rats and C57BL/6 mice are commonly used for pharmacokinetic and toxicology studies.

-

NAGS Knockout Mouse Model: A biochemically salvageable NAGS knockout (Nags-/-) mouse model has been developed. These mice require supplementation with N-carbamylglutamate (NCG, a functional analog of NAG) and L-citrulline to survive. Hyperammonemia can be induced by withdrawing this supplementation, making it a valuable model for efficacy studies.

Drug Administration

Preparation of this compound for Oral Administration:

-

This compound is available as dispersible tablets (e.g., 200 mg). These tablets should not be swallowed whole or crushed by dry means.

-

For administration, disperse the required number of tablets in water immediately before use. A minimum of 2.5 mL of water should be used for each 200 mg tablet.

-

The tablets do not dissolve completely, resulting in a suspension. It is crucial to ensure the entire dose is administered by rinsing the mixing container with additional water and administering the rinse.

-

The use of liquids other than water for dispersion has not been clinically studied and is not recommended.

Oral Gavage in Rodents:

-

Animal Restraint: Firmly restrain the animal, ensuring the head and neck are extended to create a straight path to the esophagus.

-

Gavage Needle Selection: Use a sterile, ball-tipped gavage needle of the appropriate size for the animal (e.g., 18-20 gauge for mice, 16-18 gauge for rats). The length should be pre-measured from the corner of the animal's mouth to the last rib to ensure delivery to the stomach without perforation.

-

Administration: Gently insert the gavage needle into the mouth, advancing it along the roof of the mouth and down the esophagus. The animal should swallow as the needle is passed. Administer the this compound suspension slowly.

-

Post-Administration Monitoring: Observe the animal for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.

Induction of Hyperammonemia in NAGS Knockout Mice

-

Maintenance: Nags-/- mice are maintained on drinking water supplemented with N-carbamylglutamate (NCG) and L-citrulline (typically 1.0 g/L each).

-

Induction: To induce hyperammonemia for efficacy studies of compounds like this compound, the supplemented drinking water is replaced with regular drinking water.

-

Onset: Severe hyperammonemia develops within 24-48 hours following the withdrawal of the rescue supplementation.

Sample Collection and Processing

Blood Sampling:

-

Blood samples are typically collected from the tail vein, saphenous vein, or via cardiac puncture at terminal time points.

-

Collect blood into tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge the blood samples to separate plasma.

-

Store plasma samples at -80°C until analysis.

Tissue Sampling for Distribution Studies:

-

At predetermined time points after drug administration, euthanize the animals.

-

Perfuse the animals with saline to remove blood from the tissues.

-

Excise the tissues of interest (e.g., liver, kidney, brain), rinse with cold saline, blot dry, and weigh.

-

Snap-freeze the tissue samples in liquid nitrogen and store them at -80°C until homogenization.

Tissue Homogenization:

-

Thaw the tissue samples on ice.

-

Add a specific volume of homogenization buffer (e.g., phosphate-buffered saline) to the tissue (a common ratio is 1:3 or 1:4 w/v).

-

Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved.

-

Store the tissue homogenates at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of this compound in biological matrices. The following is a representative protocol based on a method validated for human plasma, which can be adapted for preclinical samples.

Sample Preparation (Solid-Phase Extraction - SPE):

-

Condition a mixed-mode anion exchange SPE cartridge (e.g., Oasis MAX) with methanol (B129727) followed by water.

-

Load the plasma or tissue homogenate sample onto the cartridge.

-

Wash the cartridge with an appropriate solvent to remove interfering substances.

-

Elute this compound from the cartridge using a solvent mixture (e.g., methanol with a small percentage of formic acid).

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions:

-

LC Column: A cyano (CN) column (e.g., ACE 5CN, 150 x 4.6 mm, 5 µm) has been shown to provide good separation.

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile:methanol and water with 0.1% acetic acid (e.g., 80:20 v/v) can be used.

-

Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is suitable for this compound.

-

MRM Transitions: The multiple reaction monitoring (MRM) transition for this compound is m/z 189 -> 146. A stable isotope-labeled internal standard (e.g., this compound-¹³C₅,¹⁵N) with a transition of m/z 195 -> 152 should be used for accurate quantification.

Visualizing Experimental Workflows

The following diagrams, created using Graphviz, illustrate the workflows for a typical preclinical pharmacokinetic study and the specific procedures for handling the NAGS knockout mouse model.

Caption: Workflow for a Preclinical Pharmacokinetic Study of this compound.

Caption: Experimental Workflow for Efficacy Testing in NAGS Knockout Mice.

Conclusion

The preclinical pharmacokinetic profile of this compound is characterized by oral absorption with a Tmax of 2-4 hours in rats, minimal metabolism, and excretion primarily through feces after oral administration. The development of a salvageable NAGS knockout mouse model provides a robust platform for evaluating the in vivo efficacy of this compound and other potential therapies for hyperammonemia. The detailed experimental protocols and analytical methodologies outlined in this guide are intended to support the design and execution of future preclinical studies, ultimately contributing to a deeper understanding of this vital medication and the development of improved treatments for urea cycle disorders.

References

Methodological & Application

Protocol for Solubilizing Carglumic Acid for Cell Culture Experiments

Introduction

Carglumic acid, a synthetic structural analog of N-acetylglutamate (NAG), is a critical activator of carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1), the first and rate-limiting enzyme of the urea (B33335) cycle.[1][2][3] Its role in activating the urea cycle makes it a valuable tool for in vitro studies investigating cellular metabolism, ammonia (B1221849) detoxification, and related genetic disorders. However, its limited solubility in aqueous solutions presents a challenge for its application in cell culture experiments. This document provides a detailed protocol for the solubilization of this compound for use in cell culture, ensuring optimal and reproducible experimental outcomes.

Data Presentation

The solubility of this compound in various solvents is summarized in the table below. This information is crucial for preparing appropriate stock solutions for cell culture applications.

| Solvent | Solubility | Source |

| Dimethyl Sulfoxide (B87167) (DMSO) | ~30 mg/mL | [4] |

| Dimethyl Sulfoxide (DMSO) | 38 mg/mL (199.84 mM) | [5] |

| Ethanol | ~10 mg/mL | [4] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~2 mg/mL | [4] |

| Boiling Water | Soluble | |

| Cold Water | Slightly Soluble | |

| Organic Solvents (cyclohexane, dichloromethane, ether) | Practically Insoluble |

Experimental Protocols

This section outlines the detailed methodology for preparing a sterile stock solution of this compound using dimethyl sulfoxide (DMSO) and its subsequent dilution for use in cell culture experiments.

Materials

-

This compound powder (molecular weight: 190.15 g/mol )

-

Anhydrous, sterile dimethyl sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

-

Sterile, complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Vortex mixer

-

Sterile syringe filters (0.22 µm)

Protocol for Preparing a 100 mM this compound Stock Solution in DMSO

-

Preparation: In a sterile environment (e.g., a laminar flow hood), allow the this compound powder and anhydrous DMSO to equilibrate to room temperature.

-

Weighing: Accurately weigh 19.02 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Dissolution: Add 1 mL of sterile, anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

-

Sterilization (Optional but Recommended): For stringent sterility, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile microcentrifuge tube. This is particularly important if the initial components were not handled in a strictly aseptic environment.